

# A Technical Guide to the pKa of Ethanoic Acid in Aqueous Solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comprehensive overview of the acid dissociation constant (pKa) of ethanoic acid (acetic acid) in aqueous solutions. It covers the theoretical underpinnings, factors influencing the pKa, quantitative data, and detailed experimental protocols for its determination, tailored for a technical audience.

## Introduction to Ethanoic Acid and pKa

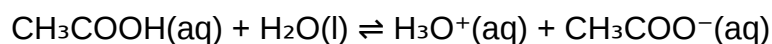
Ethanoic acid ( $\text{CH}_3\text{COOH}$ ) is a weak monoprotic carboxylic acid that plays a crucial role in various chemical and biological systems. Its utility as a solvent, reagent, and buffer component makes a thorough understanding of its acidity essential.<sup>[1]</sup> The strength of an acid in a solution is quantified by its acid dissociation constant ( $K_a$ ), or more conveniently, by its pKa value, which is the negative base-10 logarithm of  $K_a$ .

The pKa is the pH at which the concentrations of the protonated acid ( $\text{CH}_3\text{COOH}$ ) and its deprotonated conjugate base, the ethanoate (acetate) ion ( $\text{CH}_3\text{COO}^-$ ), are equal.<sup>[2][3][4]</sup> For ethanoic acid, the commonly accepted pKa value at 25°C is approximately 4.76.<sup>[1]</sup> A lower pKa value signifies a stronger acid.

## Theoretical Framework

### 2.1. Dissociation Equilibrium

In an aqueous solution, ethanoic acid undergoes partial dissociation, establishing an equilibrium with its ions. This reversible reaction is represented as:



The equilibrium constant for this dissociation ( $K_a$ ) is defined by the expression:

$$K_a = \frac{[\text{H}_3\text{O}^+][\text{CH}_3\text{COO}^-]}{[\text{CH}_3\text{COOH}]}$$

Where the terms in brackets represent the molar concentrations of the respective species at equilibrium.

## 2.2. The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation provides a direct relationship between pH,  $pK_a$ , and the ratio of the concentrations of the conjugate base to the acid. It is a fundamental tool for calculating the pH of buffer solutions and for understanding the protonation state of acids at a given pH.

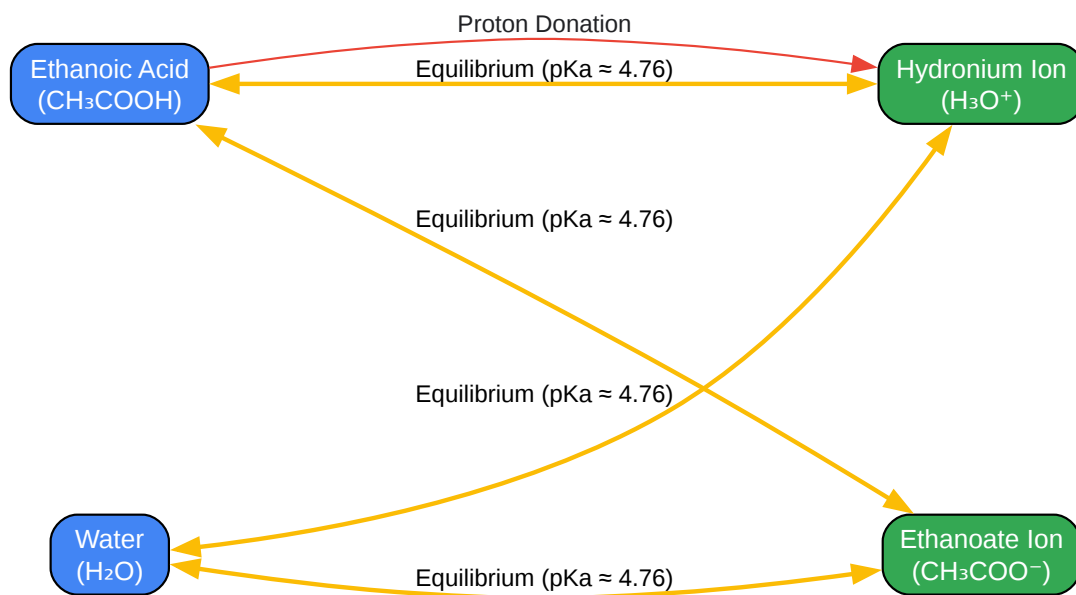
The equation is derived from the  $K_a$  expression and is written as:

$$\text{pH} = \text{p}K_a + \log_{10}\left(\frac{[\text{CH}_3\text{COO}^-]}{[\text{CH}_3\text{COOH}]}\right)$$

This equation mathematically confirms that when  $[\text{CH}_3\text{COO}^-] = [\text{CH}_3\text{COOH}]$ , the logarithmic term becomes zero, and thus  $\text{pH} = \text{p}K_a$ .

## Visualization of Dissociation Equilibrium

The equilibrium between ethanoic acid and its conjugate base in water is a dynamic process central to its acidic properties.



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Caption: Dissociation equilibrium of ethanoic acid in water.

## Quantitative Data: $\text{pK}_a$ Dependence on Temperature

The  $\text{pK}_a$  of ethanoic acid is not constant but varies with temperature. This is due to the temperature dependence of the enthalpy and entropy of dissociation. The dissociation of ethanoic acid is endothermic at lower temperatures and becomes exothermic at higher temperatures, leading to a minimum  $\text{pK}_a$  value (maximum acid strength) around  $22^\circ\text{C}$ .

Temperature (°C)	pKa Value
0	4.786
10	4.766
20	4.756
25	4.757
30	4.760
40	4.773
50	4.796
60	4.833

Data sourced from H. S. Harned and R. W. Ehlers, J. Am. Chem. Soc. 1932, 54, 4, 1350–1357.

## Experimental Determination of pKa

The pKa of an acid can be determined through several experimental techniques. The most common and precise methods for ethanoic acid are potentiometric titration and UV-Vis spectrophotometry.

### 5.1. Potentiometric Titration

**Principle:** This method involves titrating a solution of the weak acid (ethanoic acid) with a strong base (e.g., sodium hydroxide, NaOH) while monitoring the solution's pH with a calibrated pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point—the point where exactly half of the acid has been neutralized to form its conjugate base. At this point,  $[\text{CH}_3\text{COOH}] = [\text{CH}_3\text{COO}^-]$ , and according to the Henderson-Hasselbalch equation,  $\text{pH} = \text{pKa}$ .

Detailed Experimental Protocol:

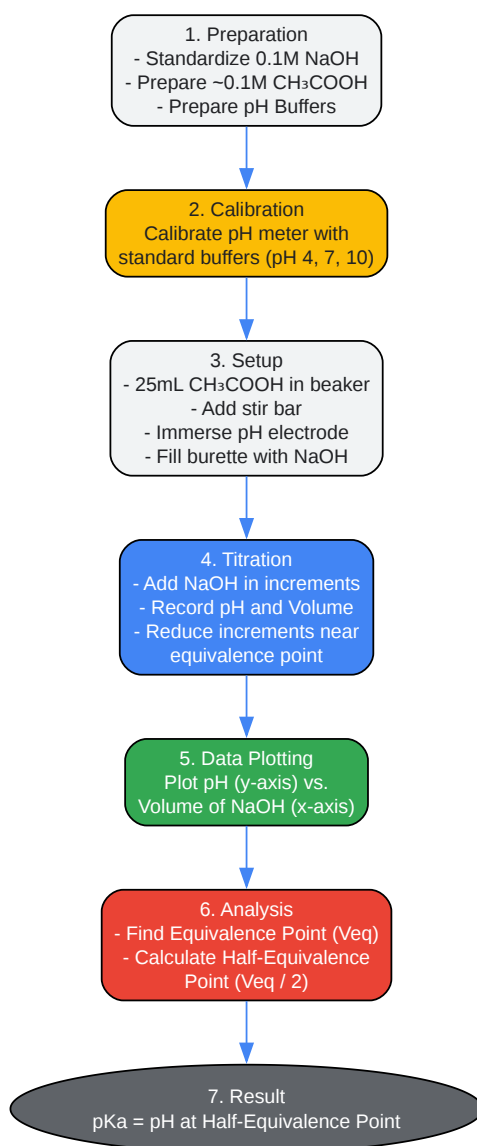
- Preparation of Solutions:

- Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH). This should be carbonate-free to ensure accuracy.
- Prepare a solution of ethanoic acid of a known, approximate concentration (e.g., 0.1 M).
- Prepare standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) for pH meter calibration.
- Instrumentation Setup:
  - Calibrate a pH meter using the standard buffer solutions.
  - Set up a burette filled with the standardized NaOH solution.
  - Place a known volume (e.g., 25.00 mL) of the ethanoic acid solution into a beaker.
  - If necessary, maintain a constant ionic strength by adding a background electrolyte like KCl.
  - Place a magnetic stirrer in the beaker and place it on a stir plate.
  - Immerse the calibrated pH electrode and a temperature probe into the acid solution, ensuring they do not contact the stirrer.
- Titration Procedure:
  - Record the initial pH of the ethanoic acid solution.
  - Begin adding the NaOH titrant from the burette in small, precise increments (e.g., 0.5-1.0 mL).
  - After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
  - As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the steep inflection region of the curve (the equivalence point).
  - Continue adding titrant well past the equivalence point until the pH begins to plateau in the basic region (e.g., pH 11-12).

- Data Analysis:
  - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
  - Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative ( $\Delta\text{pH}/\Delta V$ ) or second derivative ( $\Delta^2\text{pH}/\Delta V^2$ ) of the titration curve.
  - Identify the volume of NaOH required to reach the equivalence point ( $V_{\text{eq}}$ ).
  - Calculate the volume at the half-equivalence point ( $V^{1/2} = V_{\text{eq}} / 2$ ).
  - Find the corresponding pH value on the titration curve at the half-equivalence point volume. This pH value is the experimental pKa of ethanoic acid.

## 5.2. Experimental Workflow Visualization

The following diagram outlines the logical flow of the potentiometric titration experiment.



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Caption: Workflow for pKa determination by potentiometric titration.

## Conclusion

The pKa of ethanoic acid is a fundamental physicochemical parameter with significant implications for its behavior in aqueous solutions. A value of approximately 4.76 at 25°C indicates it is a weak acid, existing in a sensitive equilibrium between its protonated and deprotonated forms. This equilibrium is influenced by factors such as temperature, and its pKa can be precisely determined using well-established laboratory techniques like potentiometric titration. For professionals in research and drug development, a robust understanding of these

principles is critical for applications ranging from buffer formulation and reaction optimization to predicting the absorption and solubility of pharmaceutical compounds.

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Address: 3281 E Guasti Rd

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